molecular formula C18H26N6O B12262518 N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12262518
M. Wt: 342.4 g/mol
InChI Key: PGINCLWDHQGDDI-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H26N6O/c1-12-9-19-18(20-10-12)22(4)15-7-6-8-24(11-15)17(25)16-13(2)21-23(5)14(16)3/h9-10,15H,6-8,11H2,1-5H3

InChI Key

PGINCLWDHQGDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(N(N=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors may also be explored to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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